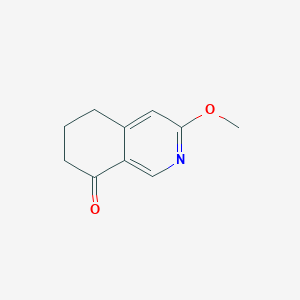![molecular formula C9H21N5 B8694398 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine](/img/structure/B8694398.png)
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine: is a chemical compound that features a piperazine ring substituted with a methyl group and a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine typically involves the reaction of 4-methylpiperazine with a suitable guanidine derivative. One common method is the reaction of 4-methylpiperazine with cyanamide under basic conditions, followed by the addition of a propyl group through alkylation reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted derivatives with different functional groups replacing the guanidine moiety.
科学研究应用
Chemistry: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or antiviral agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- N-[3-(4-Benzyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Chlorophenyl-piperazin-1-yl)-propyl]-guanidine
- N-[3-(4-Methoxyphenyl-piperazin-1-yl)-propyl]-guanidine
Comparison: 2-[3-(4-methylpiperazin-1-yl)propyl]guanidine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C9H21N5 |
|---|---|
分子量 |
199.30 g/mol |
IUPAC 名称 |
2-[3-(4-methylpiperazin-1-yl)propyl]guanidine |
InChI |
InChI=1S/C9H21N5/c1-13-5-7-14(8-6-13)4-2-3-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |
InChI 键 |
BKTZIZAWQMGVPX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8694356.png)









